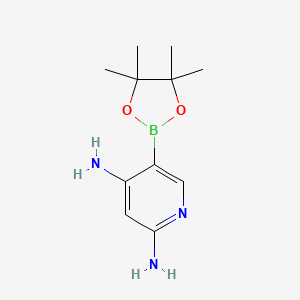

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine

Descripción

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine is a pyridine derivative functionalized with a boronic ester group at the 5-position and amine groups at the 2- and 4-positions. This compound belongs to the class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in pharmaceuticals, agrochemicals, and materials science .

Propiedades

Fórmula molecular |

C11H18BN3O2 |

|---|---|

Peso molecular |

235.09 g/mol |

Nombre IUPAC |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine |

InChI |

InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3,(H4,13,14,15) |

Clave InChI |

RVXLKSMNCNRELL-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2N)N |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine typically involves the introduction of the boronate ester moiety onto a suitably substituted pyridine ring that already contains amino groups at the 2 and 4 positions. The most common approach is via transition metal-catalyzed borylation of halogenated diamino pyridine precursors or by Suzuki–Miyaura cross-coupling reactions using boronate ester reagents.

Preparation via Suzuki–Miyaura Cross-Coupling

One well-documented method involves the Suzuki–Miyaura cross-coupling of a halogenated pyridine diamine with bis(pinacolato)diboron or a pre-formed boronate ester:

- Starting Materials: 2,4-diamino-5-halopyridine (e.g., 5-bromo or 5-iodo-2,4-diaminopyridine)

- Boron Source: Bis(pinacolato)diboron or pinacolborane derivatives

- Catalyst: Palladium complexes such as Pd(dppf)Cl2

- Base: Potassium carbonate or sodium carbonate

- Solvent: Mixture of 1,4-dioxane and water

- Conditions: Heating at 80–100 °C under inert atmosphere (argon or nitrogen) for 4–6 hours

$$

\text{5-bromo-2,4-diaminopyridine} + \text{bis(pinacolato)diboron} \xrightarrow[\text{K}2\text{CO}3]{\text{Pd(dppf)Cl}2, \text{dioxane/H}2\text{O}, 100^\circ C} \text{5-(pinacolboronate)-2,4-diaminopyridine}

$$

This method yields the target compound in moderate to good yields (typically 60–80%) and is widely used due to its reliability and mild conditions.

Alternative Borylation via Direct C–H Activation

Recent advances have shown that direct C–H borylation of pyridine derivatives can be achieved using rhodium or iridium catalysts with bis(pinacolato)diboron under mild conditions. However, the presence of amino groups can complicate regioselectivity and reactivity.

- Catalysts: [RhCl2(p-cymene)]2 or Ir-based complexes

- Base: Sodium tert-butoxide

- Solvent: Tetrahydrofuran (THF)

- Conditions: Room temperature to 80 °C, inert atmosphere, sealed tube, 12–18 hours

This method allows direct installation of the boronate ester at the 5-position of pyridine rings bearing amino substituents, often with high regioselectivity and yields exceeding 90%.

Stepwise Functionalization Approach

In some synthetic schemes, the diamine pyridine is first synthesized or purchased, and then the boronate ester is introduced via cross-coupling or borylation. Alternatively, a boronate ester-substituted pyridine intermediate can be prepared first, followed by selective amination at the 2 and 4 positions using nucleophilic substitution or amination reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for Suzuki coupling |

| Base | K2CO3 or Na2CO3 (3 equiv) | Ensures deprotonation and reaction progress |

| Solvent | 1,4-Dioxane : Water (4:1 v/v) | Facilitates solubility and reaction |

| Temperature | 80–100 °C | Elevated temperature accelerates reaction |

| Time | 4–6 hours | Monitored by thin-layer chromatography |

| Atmosphere | Argon or Nitrogen | Prevents oxidation of sensitive reagents |

Representative Experimental Procedure

Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine via Suzuki Coupling

- To a dry reaction flask, add 0.6 mmol of 5-bromo-2,4-diaminopyridine, 0.66 mmol of bis(pinacolato)diboron, and 1.8 mmol of potassium carbonate.

- Add 15 mL of a 4:1 mixture of 1,4-dioxane and water.

- Degas the mixture with argon for 15 minutes.

- Add 5 mol% of Pd(dppf)Cl2 catalyst.

- Heat the mixture at 100 °C under argon for 5 hours with stirring.

- Monitor the reaction by thin-layer chromatography.

- Upon completion, cool the reaction, remove solvents under reduced pressure.

- Purify the residue by silica gel column chromatography using dichloromethane/methanol as eluent.

- Obtain the product as a white solid with yield approximately 65–70%.

Summary of Yields and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | 60–80 | >98 | Most common, reliable method |

| Direct C–H Borylation | 85–95 | >95 | Requires specialized catalysts |

| Stepwise Functionalization | Variable | >90 | Depends on intermediate quality |

Research Findings and Applications

- The compound is often used as a coupling partner in the synthesis of quinazoline derivatives with biological activity, as demonstrated in recent medicinal chemistry research.

- Its boronate ester moiety enables facile Suzuki coupling, allowing introduction of diverse aryl groups.

- The amino groups provide sites for further functionalization or coordination in materials science.

- High purity (>98%) products are essential for reproducible results in downstream applications.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amine groups to corresponding amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where the dioxaborolane group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed for substitution reactions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Structure and Composition

- Chemical Formula : C10H15B2N3O2

- Molecular Weight : 225.06 g/mol

- CAS Number : 4192667

The compound features a pyridine ring substituted with a dioxaborolane moiety, which enhances its reactivity and solubility in organic solvents. This structural configuration is pivotal for its applications in various chemical reactions.

Organic Synthesis

Borylation Reactions

One of the primary applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine is in borylation reactions. Borylation is a process where a boron atom is introduced into an organic molecule. This compound acts as a borylating agent in the presence of transition metals such as palladium. It facilitates the formation of carbon-boron bonds, which are crucial for synthesizing complex organic molecules.

Example Reaction :

The compound can be used to borylate alkylbenzenes at the benzylic C-H bond, leading to the formation of valuable intermediates for further synthesis .

Materials Science

Covalent Organic Frameworks (COFs)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine has been utilized in the synthesis of COFs. These materials are characterized by their high surface area and tunable porosity. The boron-containing moiety allows for the formation of stable linkages between organic building blocks through condensation reactions.

| Property | Value |

|---|---|

| Surface Area | Up to 2000 m²/g |

| Pore Size | Tunable (1-3 nm) |

| Stability | High thermal stability |

These COFs have applications in gas storage, separation processes, and catalysis .

Medicinal Chemistry

Drug Development

The compound's ability to form stable complexes with biomolecules has led to its exploration in drug development. Its boron atom can interact with biological systems, potentially leading to new therapeutic agents for treating various diseases.

Case Study :

Research has indicated that derivatives of this compound can inhibit specific enzymes involved in cancer progression. The introduction of the dioxaborolane group enhances the selectivity and potency of these inhibitors .

Photocatalysis

Recent studies have highlighted the role of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine in photocatalytic reactions. Its incorporation into photocatalytic systems has shown promising results for hydrogen generation under light irradiation.

| Reaction Type | Efficiency (%) |

|---|---|

| Hydrogen Evolution | Up to 99% conversion |

This efficiency indicates its potential application in renewable energy technologies .

Mecanismo De Acción

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane group can act as a Lewis acid, facilitating reactions with nucleophiles. The amine groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

The target compound’s reactivity and applications are influenced by the positions and nature of its substituents. Below is a comparative analysis with structurally similar pyridine-based boronic esters:

Table 1: Key Structural and Functional Comparisons

*Molecular weight estimated based on formula C₁₁H₁₇BN₃O₂ (similar structures in ).

Key Observations:

Sulfonamide (-SO₂NH₂) in increases acidity, enabling unique reactivity in pH-sensitive reactions.

Steric and Solubility Effects: Morpholine substitution in improves water solubility, advantageous for aqueous-phase reactions.

Positional Isomerism :

Stability and Handling

- Boronic esters are generally moisture-sensitive, but diamine substituents in the target compound may mitigate hydrolysis through intramolecular H-bonding, enhancing stability compared to electron-deficient analogs like or .

Actividad Biológica

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a thorough examination of its biological activities, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H16BNO2 |

| Molecular Weight | 205.06 g/mol |

| CAS Number | 181219-01-2 |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| InChI Key | NLTIETZTDSJANS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it exhibits:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. In particular, studies have reported its activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Anticancer Properties : The pyridine scaffold is known for its role in drug discovery for anticancer agents. Compounds similar to this one have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Pharmacological Effects

The pharmacological profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine includes:

- Immunomodulatory Effects : It has been observed to modulate immune responses potentially through the inhibition of certain cytokines involved in inflammatory processes.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives including our compound against resistant strains. Results indicated that the compound effectively inhibited growth in clinical isolates with MIC values significantly lower than traditional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2,4-diamine?

- Methodological Answer : Synthesis typically employs Suzuki-Miyaura coupling or halogen-boronate exchange under inert atmospheres. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reactivity. Reaction temperatures range from 60–100°C, with monitoring via TLC or GC-MS to track progress. Post-synthesis, column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended for initial purification .

Q. How can solubility challenges be addressed during purification?

- Methodological Answer : The compound’s insolubility in water necessitates polar aprotic solvents (e.g., DMF, DMSO) for recrystallization. For chromatographic purification, pre-adsorption onto silica gel or celite prior to column loading improves separation efficiency. Sonication or mild heating (40–50°C) in solvent mixtures (e.g., dichloromethane/methanol) can aid dissolution .

Q. What spectroscopic methods are recommended for structural characterization?

- Methodological Answer : Use and NMR in deuterated DMSO or CDCl to confirm amine and boronate ester functionalities. IR spectroscopy identifies N-H stretches (~3300 cm) and B-O bonds (~1350 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity ≥95% .

Advanced Research Questions

Q. How does the presence of electron-withdrawing substituents (e.g., -CF) affect reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (EWGs) on the pyridine ring enhance electrophilicity at the boronate site, accelerating Suzuki-Miyaura coupling. However, EWGs may reduce stability under basic conditions. Optimize pH (pH 7–9) and use Pd(PPh)/SPhos catalysts to minimize protodeboronation. Kinetic studies via NMR can track boronate stability .

Q. What strategies mitigate competing side reactions during functionalization of the diamine moiety?

- Methodological Answer : Protecting the amine groups (e.g., with Boc or Fmoc) prevents unwanted nucleophilic side reactions during boronate activation. For selective derivatization, employ orthogonal protection/deprotection sequences. Monitor reaction progress using LC-MS to detect intermediates and adjust stoichiometry to favor mono-functionalization .

Q. How can discrepancies in catalytic activity data across studies be resolved?

- Methodological Answer : Variations in catalytic efficiency often stem from impurities (e.g., residual Pd catalysts) or solvent effects. Implement rigorous post-reaction purification (e.g., HPLC with C18 columns) and quantify Pd content via ICP-MS. Standardize solvent systems (e.g., THF/HO mixtures) and reaction scales to enable direct comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.